molecular formula C9H9ClN2O3 B1455355 2-chloro-N-[(2-nitrophenyl)methyl]acetamide CAS No. 22896-07-7

2-chloro-N-[(2-nitrophenyl)methyl]acetamide

Cat. No. B1455355
CAS RN: 22896-07-7
M. Wt: 228.63 g/mol
InChI Key: NNYYDXQBQQLMSH-UHFFFAOYSA-N
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Description

2-chloro-N-[(2-nitrophenyl)methyl]acetamide is a synthetic intermediate . It has a molecular weight of 228.63 . It is used as a reactant/reagent for the synthetic preparation of oxindole derivatives as inhibitors of tyrosine kinase .


Synthesis Analysis

A novel method for synthesizing this compound involves taking p-nitroaniline as a raw material, carrying out an acyl chlorination reaction with a chloroacetic agent to generate 2-chloro-N-p-nitrophenylacetamide, and then carrying out a methylation reaction with a methylating agent to obtain the target product .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9ClN2O3/c1-11(9(13)6-10)7-2-4-8(5-3-7)12(14)15/h2-5H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 109.5-110 °C and a predicted boiling point of 374.9±27.0 °C . Its density is predicted to be 1.391±0.06 g/cm3 .

Scientific Research Applications

Antibacterial Activity Against Klebsiella pneumoniae

This compound has shown potential as an antibacterial agent, particularly against Klebsiella pneumoniae . The presence of the chloro atom in the molecule is believed to enhance its antibacterial activity, possibly by stabilizing the molecule in the target enzyme at the site and acting on penicillin-binding protein, promoting cell lysis .

In Vitro Toxicity Analysis

The compound has undergone in vitro toxicity analysis to assess its safety profile. It has shown favorable results, suggesting potential for future in vivo toxicological tests . This is crucial for the development of new antibacterial drugs.

Pharmacokinetic Profile

An excellent pharmacokinetic profile has been observed for this compound, indicating good parameters for oral use . This is important for determining the dosage and administration route in therapeutic applications.

Synthesis and Characterization

The compound has been synthesized and characterized using techniques like 1H and 13C NMR spectroscopy , ESI–MS, and X-ray crystallography . Understanding its structure and properties is essential for its application in various fields.

Optical Properties and Solvatochromic Effects

The optical properties of 2-chloro-N-[(2-nitrophenyl)methyl]acetamide have been studied, showing solvatochromic effects upon varying the polarity of the solvent . This property can be utilized in the development of optoelectronic devices.

Potential as a Bioactive Agent

There is potential for this compound to be used as a bioactive agent, with possible applications as antimicrobial agents such as herbicides, antifungal, and disinfectants . The synthesis and purification of various N-substituted chloroacetamide derivatives are part of ongoing research in this area.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

2-chloro-N-[(2-nitrophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c10-5-9(13)11-6-7-3-1-2-4-8(7)12(14)15/h1-4H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYYDXQBQQLMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80712376
Record name 2-Chloro-N-[(2-nitrophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80712376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22896-07-7
Record name 2-Chloro-N-[(2-nitrophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80712376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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